

Isobutyl Valerate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Isobutyl valerate*

Cat. No.: *B076362*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **isobutyl valerate**, an ester recognized for its characteristic fruity aroma. The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and standardized experimental protocols are provided to guide laboratory practices.

Core Physical and Chemical Properties

Isobutyl valerate, also known as isobutyl pentanoate, is a colorless liquid with the molecular formula $C_9H_{18}O_2$.^{[1][2]} It is characterized by a sweet, fruity, apple-like odor. The fundamental identifiers and physical constants are detailed below.

Identifiers and Molecular Structure

Identifier	Value	Source
IUPAC Name	2-methylpropyl pentanoate	[1]
Synonyms	Isobutyl pentanoate, Valeric acid, isobutyl ester	[1][3]
CAS Number	10588-10-0	[1]
Molecular Formula	C ₉ H ₁₈ O ₂	[1][2]
Molecular Weight	158.24 g/mol	[1][2]
InChIKey	ADNADZOSMJDVIS-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>CCCCC(=O)OCC(C)C</chem>	[1]

Tabulated Physical Properties

The physical properties of **isobutyl valerate** are summarized in the following table. These values are critical for handling, storage, and process design.

Property	Value	Unit	Conditions	Source
Appearance	Colorless, clear liquid	-	-	[4]
Boiling Point	167 - 179	°C	@ 760 mmHg	[4]
87 - 88	°C	@ 50 mmHg	[4]	
Melting Point	-92.8 (estimate)	°C	-	[3][5]
Density	0.860 - 0.8625	g/cm ³	@ 25 °C	[3][4][6]
0.854	g/mL	-	[7]	
0.862	g/cm ³	@ 25 °C	[8]	
Refractive Index	1.4046 - 1.416	-	@ 20 °C	[3][5][6][9]
Vapor Pressure	1.09	mmHg	@ 25 °C (est)	[4][9]
Vapor Density	5.4	(Air = 1)	-	[4]
Flash Point	55.56 - 63	°C	Closed Cup	[3][4][6]
Solubility	Insoluble in water	-	-	[4]
117.8 mg/L in water	-	@ 25 °C (est)	[4]	
Soluble in alcohol, oils, and propylene glycol	-	-	[3][4]	
logP (o/w)	3.177 (estimate)	-	-	[3][4]

Chemical Properties and Reactivity

Isobutyl valerate is a fatty acid ester.[1] As an ester, it is susceptible to hydrolysis under both acidic and basic conditions, yielding isobutanol and valeric acid. It is a flammable liquid and should be handled with appropriate safety precautions.[1][4] It is incompatible with strong oxidizing agents.[10]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of liquid esters like **isobutyl valerate**. While the specific methods used to generate the data in the table above were not cited in the source documents, these protocols represent industry-standard practices.

Boiling Point Determination (Micro Method)

The boiling point of a small sample of a liquid organic compound can be determined using a micro-boiling point apparatus.

Apparatus:

- Thiele tube or 150-mL beaker with mineral oil
- Thermometer (e.g., -10 to 200 °C)
- Small test tube (e.g., 6 x 50 mm)
- Capillary tube (sealed at one end)
- Rubber band or tubing to attach the test tube to the thermometer
- Heat source (e.g., Bunsen burner or hot plate)

Procedure:

- A few drops of the **isobutyl valerate** sample are placed into the small test tube.
- The capillary tube is placed inside the test tube with its open end downwards.
- The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is immersed in the mineral oil bath within the Thiele tube.
- The oil bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

- The heat is removed once a steady stream of bubbles is observed.
- The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.^{[8][11]}

Density Determination (Digital Density Meter)

The density of **isobutyl valerate** can be accurately measured using a digital density meter, following a standard test method such as ASTM D4052.

Apparatus:

- Digital Density Meter with an oscillating U-tube
- Syringe or automated sampler for sample injection
- Thermostatic control for the measuring cell

Procedure:

- The instrument is calibrated with at least two reference standards (e.g., dry air and distilled water).
- The temperature of the measuring cell is set to the desired value (e.g., 25 °C) and allowed to equilibrate.
- A small volume of the **isobutyl valerate** sample is introduced into the oscillating U-tube, ensuring no air bubbles are present.
- The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.
- This frequency change is used in conjunction with the calibration data to calculate and display the density of the sample.^{[1][4][6]}

Refractive Index Determination (Abbe Refractometer)

The refractive index, a measure of how light propagates through a substance, can be determined using an Abbe refractometer according to a standard method like ASTM D1218.

Apparatus:

- Abbe Refractometer
- Monochromatic light source (e.g., sodium lamp)
- Constant temperature water bath
- Dropper

Procedure:

- The refractometer prisms are cleaned and dried.
- The temperature of the prisms is regulated to the desired value (e.g., 20 °C) by circulating water from the constant temperature bath.
- A few drops of the **isobutyl valerate** sample are placed on the surface of the lower prism.
- The prisms are closed and locked.
- The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
- The refractive index is read from the instrument's scale.[\[10\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Flash Point Determination (Pensky-Martens Closed Cup)

The flash point, the lowest temperature at which vapors of the material will ignite, is a critical safety parameter. It can be determined using a Pensky-Martens closed-cup tester as described in ASTM D93.

Apparatus:

- Pensky-Martens closed-cup flash point tester (manual or automated)

- Heating source
- Stirrer
- Ignition source (e.g., gas flame or electric igniter)

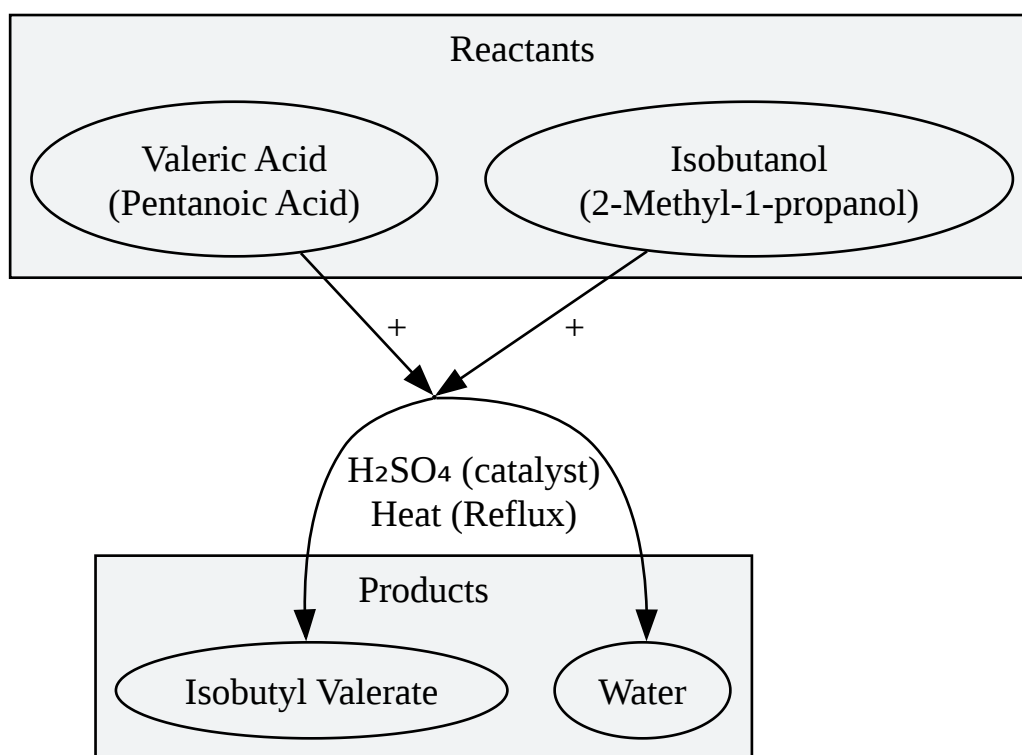
Procedure:

- The sample cup is filled with **isobutyl valerate** to the specified mark.
- The lid is placed on the cup, and the apparatus is assembled.
- The sample is heated at a controlled, constant rate while being continuously stirred.
- At regular temperature intervals, the stirring is stopped, and the ignition source is dipped into the vapor space above the liquid.
- The flash point is the lowest temperature at which the application of the ignition source causes the vapors to flash.^{[2][3][5][9][16]}

Synthesis and Purification

Synthesis via Fischer Esterification

Isobutyl valerate is typically synthesized via the Fischer esterification of valeric acid with isobutanol, using an acid catalyst such as sulfuric acid.



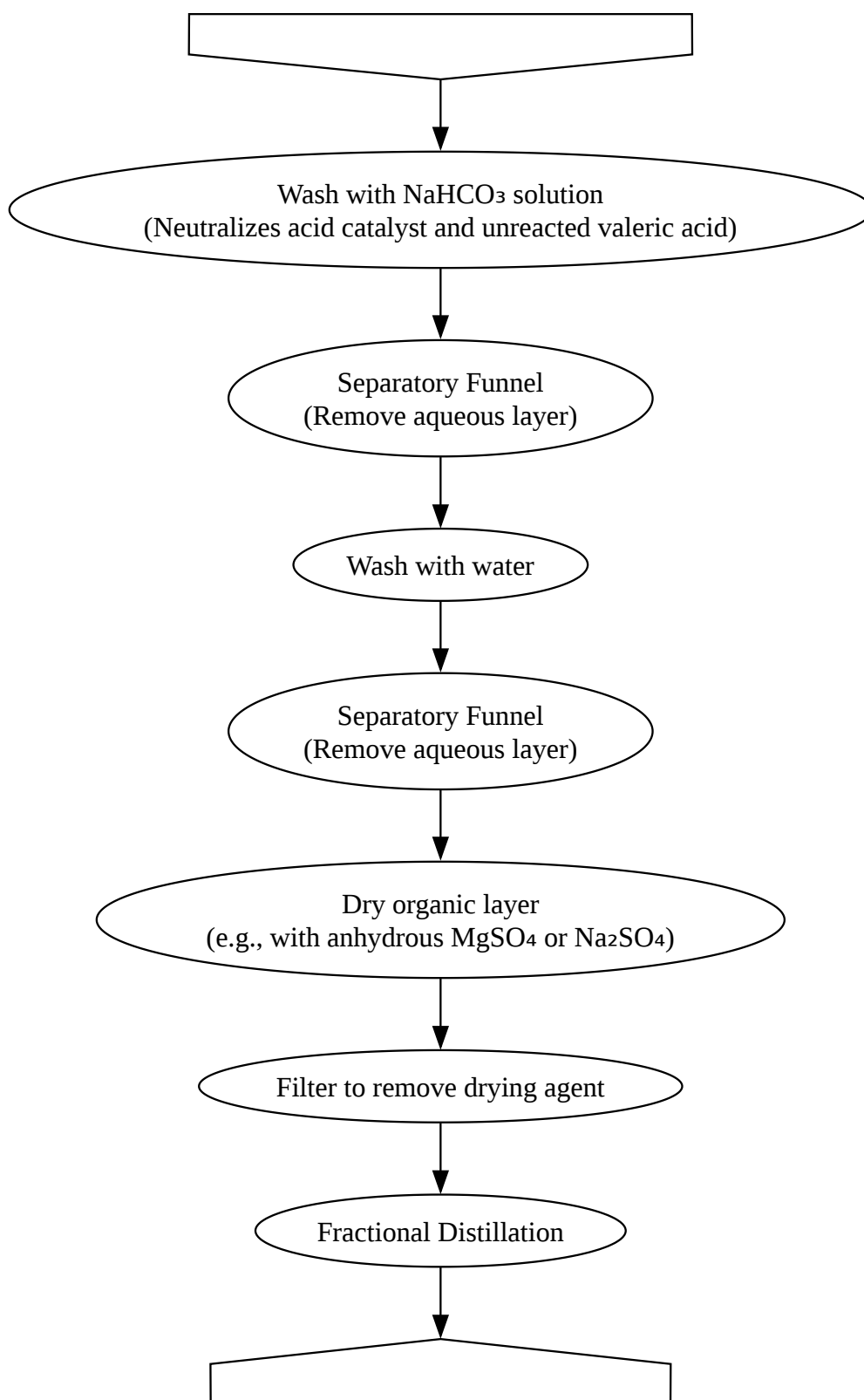
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Experimental Protocol Outline:

- Valeric acid and an excess of isobutanol are added to a round-bottom flask.
- A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.
- The mixture is heated under reflux for a specified period to drive the reaction towards completion.^{[17][18][19][20][21][22]} The removal of water as it forms (e.g., using a Dean-Stark apparatus) can also be employed to shift the equilibrium.

Purification

The crude **isobutyl valerate** is typically purified to remove unreacted starting materials, the acid catalyst, and byproducts.



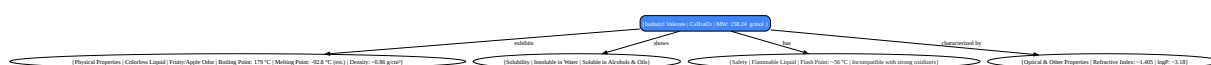
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Purification Protocol Outline:

- Neutralization: The cooled reaction mixture is washed with a sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted valeric acid.
- Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is removed.
- Washing: The organic layer is washed with water to remove any remaining water-soluble impurities.
- Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
- Distillation: The final purification is achieved by fractional distillation to separate the pure **isobutyl valerate** from any remaining isobutanol and other impurities based on their different boiling points.^{[17][23][24]}

Summary Diagram of Key Properties

The following diagram provides a visual summary of the key physical and chemical properties of **isobutyl valerate**.



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